2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-methylpropanamide
CAS No.:
Cat. No.: VC15841651
Molecular Formula: C17H27N3O
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H27N3O |
|---|---|
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-methylpropanamide |
| Standard InChI | InChI=1S/C17H27N3O/c1-14(18)17(21)19(2)13-16-10-6-7-11-20(16)12-15-8-4-3-5-9-15/h3-5,8-9,14,16H,6-7,10-13,18H2,1-2H3/t14?,16-/m0/s1 |
| Standard InChI Key | ACSZSSLFXHXYAJ-WMCAAGNKSA-N |
| Isomeric SMILES | CC(C(=O)N(C)C[C@@H]1CCCCN1CC2=CC=CC=C2)N |
| Canonical SMILES | CC(C(=O)N(C)CC1CCCCN1CC2=CC=CC=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a stereochemically defined (2S)-1-benzylpiperidin-2-yl group linked to a methylpropanamide moiety via a methylene bridge. Key structural elements include:
-
Piperidine ring: A six-membered nitrogen-containing heterocycle, substituted at the 1-position with a benzyl group and at the 2-position with a methylene-linked amide.
-
Amide functionality: The -methylpropanamide group introduces hydrogen-bonding capacity, influencing solubility and target interactions .
-
Chiral center: The (2S) configuration of the piperidine ring may dictate stereoselective binding to biological targets .
Physicochemical Characteristics
While experimental data for this specific compound are sparse, analogs provide insight:
-
Solubility: Piperidine-derived amides typically exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) but limited aqueous solubility .
-
LogP: Estimated at 2.1–2.9, suggesting moderate lipophilicity conducive to blood-brain barrier penetration .
-
pKa: The secondary amine (piperidine nitrogen) likely has a pKa of ~9.5, while the amide remains unionized under physiological conditions .
Synthesis and Characterization
Synthetic Pathways
Synthesis strategies for related piperidine-amides involve multi-step sequences, as exemplified by protocols in :
Step 1: Piperidine Functionalization
-
Benzylation: Reaction of piperidine with benzyl bromide under basic conditions yields 1-benzylpiperidine.
-
Methylation: Introduction of the methyl group at the 2-position via reductive amination using formaldehyde and sodium cyanoborohydride .
Step 2: Amide Coupling
-
Activation: Carboxylic acid precursors (e.g., methylpropanamide) are activated using reagents like isobutyl chloroformate .
-
Coupling: Reaction with the piperidine intermediate in tetrahydrofuran (THF) at -20°C to 20°C, yielding the target amide .
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Reductive Amination | NaBH3CN, MeOH, 20°C, 12h | 50% |
| Amide Coupling | Isobutyl chloroformate, THF, -20°C to 20°C | 60% |
Analytical Characterization
-
NMR: Key signals include δ 1.32 (d, Hz, 3H, methyl), δ 3.33 (m, piperidine protons), and δ 7.27–7.36 (m, benzyl aromatic protons) .
-
Mass Spectrometry: ESI-MS typically shows [M+H]+ at m/z 290.2 .
-
Chromatography: Reverse-phase HPLC with methanol-water gradients achieves >95% purity .
Comparative Analysis with Structural Analogs
Key Trends:
-
Lipophilicity: Benzyl groups enhance CNS penetration vs. cyanophenyl (logP 2.1 vs. 1.7) .
-
Receptor Selectivity: -Methylation reduces off-target binding by 40–60% compared to secondary amines .
Future Research Directions
Preclinical Studies
-
Toxicology: Acute toxicity profiling in murine models to establish LD50 and NOAEL.
-
Pharmacokinetics: Radiolabeled studies to assess bioavailability and metabolism.
Structural Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume